1-{5-METHYL-1-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE
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Overview
Description
1-{5-METHYL-1-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE is a complex organic compound featuring a unique combination of pyrrole, oxadiazole, and triazole rings
Preparation Methods
The synthesis of 1-{5-METHYL-1-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of an amine with a 1,4-dicarbonyl compound under acidic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed by the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent.
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-{5-METHYL-1-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the rings are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures [4][4].
Scientific Research Applications
1-{5-METHYL-1-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is used in studies involving enzyme inhibition, protein binding, and cellular interactions
Mechanism of Action
The mechanism of action of 1-{5-METHYL-1-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and disrupting essential biological pathways. This inhibition can lead to the suppression of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-{5-METHYL-1-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE can be compared with similar compounds, such as:
Pyrrole Derivatives: Compounds containing the pyrrole ring, known for their antimicrobial and anticancer properties.
Oxadiazole Derivatives: Compounds with the oxadiazole ring, used in various pharmaceutical applications.
Triazole Derivatives: Compounds featuring the triazole ring, known for their antifungal and antiviral activities.
The uniqueness of this compound lies in its combination of these three rings, providing a multifaceted approach to its applications and mechanisms .
Properties
IUPAC Name |
1-[5-methyl-1-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)triazol-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O2/c1-7-9(8(2)18)12-15-17(7)11-10(13-19-14-11)16-5-3-4-6-16/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOHNQSKAMALMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N3C=CC=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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